molecular formula C16H20N8O4S B11082570 1,3,7-Trimethyl-8-[[2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-yl]sulfanyl]purine-2,6-dione

1,3,7-Trimethyl-8-[[2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-yl]sulfanyl]purine-2,6-dione

Cat. No.: B11082570
M. Wt: 420.4 g/mol
InChI Key: BZQLKTWWPSPVEU-UHFFFAOYSA-N
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Description

1,3,7-TRIMETHYL-8-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1,3,7-TRIMETHYL-8-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of the Triazole Group: The triazole group is introduced via a cyclization reaction with suitable reagents.

    Attachment of the Morpholine Group: The morpholine group is attached through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by linking the various functional groups through appropriate coupling reactions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1,3,7-TRIMETHYL-8-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,7-TRIMETHYL-8-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,3,7-TRIMETHYL-8-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

1,3,7-TRIMETHYL-8-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:

    Caffeine: A well-known stimulant with a similar purine core structure.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

The uniqueness of 1,3,7-TRIMETHYL-8-({1-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-1H-1,2,4-TRIAZOL-5-YL}SULFANYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H20N8O4S

Molecular Weight

420.4 g/mol

IUPAC Name

1,3,7-trimethyl-8-[[2-(2-morpholin-4-yl-2-oxoethyl)-1,2,4-triazol-3-yl]sulfanyl]purine-2,6-dione

InChI

InChI=1S/C16H20N8O4S/c1-20-11-12(21(2)16(27)22(3)13(11)26)19-15(20)29-14-17-9-18-24(14)8-10(25)23-4-6-28-7-5-23/h9H,4-8H2,1-3H3

InChI Key

BZQLKTWWPSPVEU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SC3=NC=NN3CC(=O)N4CCOCC4)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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